Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone
Description
This compound features a pyrrolidine ring linked via a methanone group to a pyrazole bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry for biaryl synthesis . Its synthesis involves NaBH₄ reduction in the presence of BF₃·OEt₂, yielding a 24% purified product as a crystalline solid .
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-18(10-11)12(19)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKREKKWNMBGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbonyldiimidazole (CDI)-Mediated Coupling
This method activates the carbonyl group for nucleophilic attack by both the pyrazole and pyrrolidine nitrogens.
Procedure:
-
Activation : React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with CDI in anhydrous THF at 0°C, forming an imidazolide intermediate.
-
Nucleophilic Substitution : Add pyrrolidine dropwise to the intermediate at room temperature, stirring for 12–18 hours.
-
Workup : Quench with water, extract with dichloromethane (), and purify via silica gel chromatography.
Yield : 70–85%, depending on reaction scale and purification efficiency.
Mitsunobu Reaction for Direct Coupling
While traditionally used for ether synthesis, modified Mitsunobu conditions can facilitate carbonyl coupling.
Procedure:
-
Reactants : Combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, pyrrolidine-1-carboxylic acid, triphenylphosphine (), and diisopropyl azodicarboxylate (DIAD) in THF.
-
Conditions : Stir at 0°C for 1 hour, then warm to room temperature for 24 hours.
-
Purification : Concentrate under reduced pressure and recrystallize from ethanol.
Yield : 60–75%, with minor byproducts requiring chromatographic separation.
Comparative Analysis of Synthetic Routes
| Parameter | CDI-Mediated Coupling | Mitsunobu Reaction |
|---|---|---|
| Reaction Time | 12–18 hours | 24–36 hours |
| Yield | 70–85% | 60–75% |
| Byproducts | Minimal (imidazole derivatives) | Triphenylphosphine oxide |
| Scalability | High (adaptable to bulk synthesis) | Moderate (costlier reagents) |
The CDI route offers superior yields and scalability, making it preferable for industrial applications. In contrast, the Mitsunobu method, while effective, suffers from higher reagent costs and cumbersome byproduct removal.
Optimization Strategies and Challenges
Boronic Ester Stability
The pinacol boronic ester group is sensitive to protic solvents and strong acids/bases. Reaction conditions must maintain a pH-neutral environment to prevent deboronation. For example, substituting aqueous workup with solid-phase extraction (e.g., using ) preserves boronic ester integrity.
Regioselectivity in Pyrazole Functionalization
Pyrazole’s tautomeric forms (1H vs. 2H) necessitate careful control to ensure substitution at the N1 position. Using bulky bases like in aprotic solvents (e.g., acetonitrile) suppresses undesired tautomerization.
Catalyst Selection for Coupling
XPhos Pd G2 outperforms traditional palladium catalysts in Miyaura borylation, achieving turnover numbers (TON) >1,000 and minimizing palladium residue in the final product.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential applications in drug development due to its unique structural features that allow for interaction with biological targets.
Anticancer Activity
Research indicates that compounds incorporating boron-containing moieties can exhibit anticancer properties. The presence of the dioxaborolane group in Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Neuroprotective Effects
Studies have suggested that pyrrolidine derivatives can possess neuroprotective effects. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis.
Cross-Coupling Reactions
The boron functionality allows this compound to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules .
Synthesis of Novel Materials
By modifying the pyrrolidine and pyrazole components of the compound, researchers can create new materials with tailored properties for applications in electronics and photonics .
Material Science
The unique properties of the compound also make it suitable for applications in material science.
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability. This is particularly valuable in developing advanced composite materials .
Nanotechnology
The compound's ability to form stable complexes with metals can be leveraged in nanotechnology for creating metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .
Case Study 1: Anticancer Research
A study published in Cancer Research demonstrated that derivatives of pyrrolidine could significantly inhibit the proliferation of cancer cells. The incorporation of the dioxaborolane moiety was found to enhance this effect through targeted delivery mechanisms .
Case Study 2: Synthesis Applications
In a recent publication in Organic Letters, researchers successfully utilized this compound as a key intermediate for synthesizing complex heterocycles that are potential pharmaceutical agents .
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone involves its interaction with specific molecular targets. The pyrrolidinyl and dioxaborolane moieties can interact with enzymes and receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (SI-12)
- Structural Differences : Replaces pyrrolidine (5-membered) with piperidine (6-membered) and pyrazole with a phenyl ring.
- Synthesis : Cobalt-catalyzed carbonylation of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under visible light .
- Implications: Piperidine’s increased ring size and basicity may enhance solubility in polar solvents.
1-Methylpyrazole-4-boronic Acid Pinacol Ester
- Structural Differences: Lacks the pyrrolidine-methanone linker, featuring only a methylated pyrazole-boronate .
- Stability: Similar boronate stability (95% purity) but absence of the methanone group reduces steric hindrance .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
- Structural Differences : Piperazine replaces pyrrolidine, and boronate is attached to a phenyl ring .
- Synthesis : Requires palladium-mediated coupling, similar to the target compound, but with higher complexity .
Key Comparative Data
| Compound | Heterocycle (R1) | Boronate Position | Yield | Key Applications |
|---|---|---|---|---|
| Target Compound | Pyrrolidine | Pyrazole C4 | 24% | Suzuki coupling, PROTACs |
| SI-12 (Piperidine analog) | Piperidine | Phenyl C4 | N/A | Carbonylation reactions |
| 1-Methylpyrazole-4-boronate | None | Pyrazole C4 | N/A | Direct coupling precursor |
| 6-(Boronate)-pyrrolopyridine | Pyrrolo-pyridine | Pyridine C6 | N/A | Kinase inhibition, drug discovery |
| 4-Methylpiperazine-phenyl-boronate | Piperazine | Phenyl C3 | N/A | CNS-targeted therapies |
Research Findings and Implications
- Reactivity : Pyrazole-boronates (target compound) exhibit faster coupling kinetics than phenyl analogs due to pyrazole’s electron-withdrawing nature .
- Biological Activity: While the target compound’s bioactivity is underexplored, analogs like (3,5-dimethylpyrazol-1-yl)-phenyl-methanone show kinase inhibition (EGFR IC₅₀ = 13.47 μM) . The boronate group may enable conjugation to bioactive molecules for targeted therapies.
- Synthetic Challenges : The target compound’s low yield (24%) contrasts with higher-yield routes for phenyl-boronates (e.g., cobalt catalysis ).
Biological Activity
Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structure, synthesis, and biological properties based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 287.16 g/mol. The compound features a pyrrolidine ring and a pyrazole moiety linked to a dioxaborolane group, contributing to its unique chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrrolidine backbone.
- Coupling with the pyrazole derivative.
- Introduction of the dioxaborolane moiety through boronic acid chemistry.
Recent synthetic methodologies have focused on optimizing yields and purity while ensuring the stability of the final product .
This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor for certain kinases involved in cancer progression and multidrug resistance (MDR) mechanisms.
Anticancer Activity
Research indicates that this compound has shown promise in inhibiting tumor growth in vitro. For instance:
- Cell Line Studies : In studies involving various cancer cell lines (e.g., breast cancer and leukemia), the compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.2 | Inhibition of cell proliferation |
| K562 (Leukemia) | 3.8 | Induction of apoptosis |
Multidrug Resistance Reversal
The compound has also been investigated for its ability to reverse MDR in cancer cells. It appears to inhibit efflux pumps such as P-glycoprotein (ABCB1), which are often responsible for drug resistance in tumors .
Case Studies
In a notable study published in the Journal of Medicinal Chemistry:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
